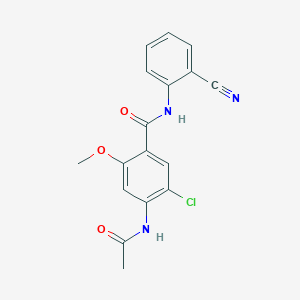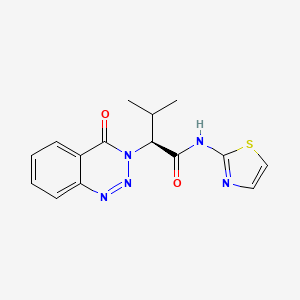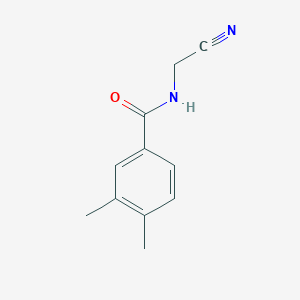
4-(acetylamino)-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is an organic compound with a complex structure that includes chlorine, cyano, acetamido, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acetamido group.
Methoxylation: Introduction of the methoxy group.
Chlorination: Introduction of the chlorine atom.
Cyano Group Introduction: Addition of the cyano group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Hydrolysis: Typically performed under acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Binding: Interacting with specific proteins to alter their function.
相似化合物的比较
Similar Compounds
5-chloro-N-(2-cyanophenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.
5-chloro-N-(2-cyanophenyl)pentanamide: Similar structure but with a pentanamide group instead of an acetamido group.
Uniqueness
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H14ClN3O3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
4-acetamido-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10(22)20-15-8-16(24-2)12(7-13(15)18)17(23)21-14-6-4-3-5-11(14)9-19/h3-8H,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
PVFXBPUFEVAZGK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline](/img/structure/B11162084.png)
![1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11162089.png)
![8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11162114.png)

![3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11162124.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11162130.png)


![7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11162153.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11162154.png)
![1-cyclohexyl-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162164.png)
![N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162168.png)
![1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162172.png)
![1-butyl-N-{4-[(4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162182.png)
